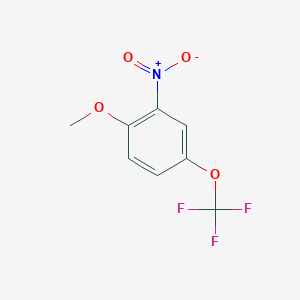

2-Nitro-4-(trifluoromethoxy)anisole

Description

Contextualization within Fluorinated Aromatic Anisole (B1667542) Derivatives

2-Nitro-4-(trifluoromethoxy)anisole belongs to the class of fluorinated aromatic anisole derivatives. Anisole, or methoxybenzene, is an organic compound that undergoes electrophilic aromatic substitution more readily than benzene (B151609) due to the electron-donating nature of the methoxy (B1213986) group. wikipedia.org The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, into the aromatic ring significantly alters the electronic properties and reactivity of the parent anisole molecule. acs.orgnih.gov

Fluorinated aromatic compounds are of great interest in various fields, including pharmaceuticals and agrochemicals, due to the unique properties conferred by the fluorine atoms. nih.govnih.gov The presence of fluorine can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of a molecule. nih.govmdpi.com In the context of anisole derivatives, fluorination can influence the regioselectivity of further chemical transformations and provide access to a diverse range of novel compounds with potential biological activity.

Significance of Trifluoromethoxy and Nitro Aromatic Scaffolds in Modern Chemical Synthesis

The trifluoromethoxy (-OCF3) group and the nitro (-NO2) group are two of the most important functional groups in modern chemical synthesis, each imparting distinct and valuable properties to an aromatic scaffold.

The trifluoromethoxy group is a lipophilic, electron-withdrawing substituent that is increasingly utilized in medicinal chemistry and materials science. nih.govmdpi.comwikipedia.org Its strong electron-withdrawing nature, coupled with its metabolic stability, makes it a valuable bioisostere for other functional groups. mdpi.com The incorporation of a trifluoromethoxy group can enhance a molecule's membrane permeability and bioavailability, crucial factors for the development of new therapeutic agents. nih.govmdpi.com

Nitro aromatic compounds are versatile intermediates in organic synthesis. rsc.orgnumberanalytics.comnumberanalytics.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This property is exploited in a wide array of chemical transformations. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast number of other functionalities and complex molecular architectures. numberanalytics.com Nitroaromatic compounds serve as precursors for the synthesis of dyes, polymers, pesticides, and pharmaceuticals. numberanalytics.comnih.gov

The combination of both the trifluoromethoxy and nitro groups on an anisole framework, as seen in this compound, creates a highly functionalized and reactive molecule with significant potential in the synthesis of novel and elaborate chemical structures for various research applications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-Methoxy-2-nitro-4-(trifluoromethoxy)benzene | pschemicals.com |

| CAS Number | 394-25-2 | pschemicals.comnih.gov |

| Molecular Formula | C8H6F3NO3 | pschemicals.comnih.gov |

| Molecular Weight | 221.13 g/mol | nih.gov |

| Synonyms | 4-Methoxy-3-nitrobenzotrifluoride, 3-Nitro-4-methoxybenzotrifluoride | nih.gov |

Related and Isomeric Compounds

The structural isomers of this compound, such as 4-Nitro-2-(trifluoromethoxy)anisole, exhibit different physical and chemical properties due to the varied positions of the functional groups on the aromatic ring.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |

| 4-Nitro-2-(trifluoromethyl)anisole | 654-76-2 | C8H6F3NO3 | 221.14 g/mol | Positional isomer with nitro and trifluoromethyl groups swapped. avantorsciences.comcymitquimica.comsigmaaldrich.com |

| 2-Nitro-4-(trifluoromethyl)benzonitrile | 778-94-9 | C8H3F3N2O2 | 216.12 g/mol | Contains a nitrile group instead of a methoxy group. sigmaaldrich.com |

| 2-Nitro-4-trifluoromethylbenzoic acid | --- | C8H4F3NO4 | 235.12 g/mol | A derivative where the nitrile in the above compound is hydrolyzed to a carboxylic acid. google.com |

| 4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole | --- | C8H5F4NO4 | 255.13 g/mol | Contains an additional fluoro substituent. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4/c1-15-7-3-2-5(16-8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEKQTICAABSKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In the case of 2-Nitro-4-(trifluoromethoxy)anisole, the aromatic region of the spectrum is of particular interest. For the related compound, (4-methoxy-2-nitrophenyl)methanol, the aromatic protons appear at chemical shifts of δ 7.70 (d, J = 8.7 Hz, 1H), 7.54 (d, J = 2.6 Hz, 1H), and 7.34 (dd, J = 8.6, 2.6 Hz, 1H), with the methoxy (B1213986) group protons appearing as a singlet at 3.84 ppm. rsc.org While this data is for a similar structure, it provides a reference for the expected regions for the aromatic and methoxy protons in this compound.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the types of carbon atoms in a molecule. For the isomeric compound 4-Nitroanisole, the carbon signals are observed at δ 164.6, 141.5, 125.9, and 114.0 for the aromatic carbons, and at 56.0 for the methoxy carbon. rsc.org In another related compound, 1-Butoxy-2-nitrobenzene, the aromatic carbons attached to the nitro and butoxy groups appear at δ 152.5 and 140.0 respectively. rsc.org These values help in estimating the expected chemical shifts for the carbon skeleton of this compound.

Fluorine-19 (¹⁹F) NMR Analysis for Trifluoromethoxy Group Probing

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used for analyzing fluorine-containing compounds. The trifluoromethoxy (-OCF₃) group in this compound would produce a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides direct evidence for the presence and electronic environment of the trifluoromethoxy group. For comparison, the ¹⁹F NMR signal for the CF₃ group in the related molecule 4-Fluoroanisole is used as an internal standard in some studies. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro (NO₂), ether (C-O-C), and trifluoromethoxy (C-F) groups. For instance, nitrophenols exhibit characteristic bands for the nitro group. researchgate.net Specifically, the IR spectrum of 1-nitro-4-(trifluoromethoxy)benzene (B1297537) shows notable peaks that can be used as a reference. nist.gov

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric NO₂ stretch | 1500 - 1570 |

| Symmetric NO₂ stretch | 1300 - 1370 |

| C-O-C stretch (ether) | 1000 - 1300 |

| C-F stretch | 1000 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular weight of this compound is 237.13 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 237. Analysis of related nitroaromatic compounds by gas chromatography-mass spectrometry (GC-MS) often shows characteristic fragmentation patterns, including the loss of the nitro group. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the detailed molecular structure, including bond lengths, bond angles, and conformational details, as well as understanding intermolecular interactions that dictate the packing of molecules in the crystal lattice.

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound could not be located. Therefore, a detailed analysis of its crystal structure, including unit cell dimensions, space group, and atomic coordinates, cannot be presented.

However, the principles of the technique and the type of information that would be obtained from such a study are highly relevant to the advanced characterization of this compound. A hypothetical X-ray crystallographic analysis of this compound would involve the following key aspects:

Crystal Growth and Data Collection: The first step in an X-ray crystallographic study is the growth of a high-quality single crystal of the compound. This is often a challenging step and involves techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the space group of the crystal. The arrangement of atoms within the unit cell is then determined by solving the "phase problem." This is typically achieved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters using least-squares methods. The final refined structure provides a detailed picture of the molecule in the solid state.

Structural Insights: A successful crystallographic study of this compound would reveal:

Molecular Conformation: The precise geometry of the molecule, including the planarity of the benzene (B151609) ring and the orientation of the nitro, methoxy, and trifluoromethoxy substituents relative to the ring.

Intermolecular Interactions: The presence and nature of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions, which govern the crystal packing.

Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and X-ray crystallography is the definitive method for their identification and characterization.

While experimental data for this compound is not currently available, the application of X-ray crystallography would provide unparalleled insight into its solid-state structure and intermolecular interactions, which are crucial for understanding its physical and chemical properties.

Chemical Reactivity and Mechanistic Exploration

Electrophilic Aromatic Substitution Patterns in Nitro-Trifluoromethoxy Anisoles

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and regioselectivity of EAS reactions are dictated by the electronic properties of the substituents already present on the ring.

Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the rate. libretexts.orglibretexts.org The directing effect determines the position(s) at which the incoming electrophile will preferentially substitute.

In the case of 2-Nitro-4-(trifluoromethoxy)anisole, we have a combination of directing effects:

Methoxy (B1213986) group (-OCH₃): This is a strongly activating group and an ortho-, para-director. libretexts.orglibretexts.org It donates electron density to the ring through resonance, stabilizing the positively charged intermediate (sigma complex) formed during the reaction. libretexts.orgdoubtnut.com

Nitro group (-NO₂): This is a strongly deactivating group and a meta-director. lkouniv.ac.inlibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the sigma complex. libretexts.orgdoubtnut.com

Trifluoromethoxy group (-OCF₃): This group is strongly deactivating due to the high electronegativity of the fluorine atoms, which creates a strong electron-withdrawing inductive effect. lkouniv.ac.in It is generally considered a meta-director in EAS reactions. lkouniv.ac.in

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are typically electron-rich and undergo electrophilic substitution, the presence of strong electron-withdrawing groups can make the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com

Influence of Nitro and Trifluoromethoxy Substituents on Reactivity

The nitro group is a classic activating group for SNAr reactions. wikipedia.orgbyjus.com Its strong electron-withdrawing nature, particularly when positioned ortho or para to a leaving group, stabilizes the negatively charged intermediate formed during the reaction. wikipedia.orgchemistrysteps.com The trifluoromethyl group also contributes to activating the ring towards nucleophilic attack due to its strong inductive electron-withdrawing effect. chemsociety.org.ng The combined presence of both nitro and trifluoromethoxy groups on the anisole (B1667542) ring significantly enhances its reactivity in SNAr reactions.

The reactivity of aryl halides in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

σ-Complex Formation and Stability in Activated Anisoles

The mechanism of SNAr reactions typically proceeds through the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex or a σ-complex. wikipedia.orgwikipedia.org In this two-step addition-elimination mechanism, the nucleophile first adds to the carbon atom bearing the leaving group, forming the σ-complex and temporarily disrupting the aromaticity of the ring. In the second, usually fast, step, the leaving group departs, and aromaticity is restored. wikipedia.orgyoutube.com

The stability of the Meisenheimer complex is crucial to the facility of the SNAr reaction. wikipedia.org Electron-withdrawing groups, such as the nitro group, stabilize the negative charge of the complex through resonance, particularly when located at the ortho or para positions relative to the site of nucleophilic attack. chemistrysteps.comwikipedia.org The trifluoromethoxy group, with its strong inductive effect, also contributes to the stabilization of this anionic intermediate. In some cases, stable Meisenheimer complexes can even be isolated as salts. wikipedia.orgscribd.com

Radical Reactions and Single Electron Transfer (SET) Processes

Nitroaromatic compounds can participate in radical reactions, often initiated by single electron transfer (SET) processes. nih.govnih.gov The nitro group can accept an electron to form a nitro anion-radical. nih.gov This process is a key step in the bioreduction and cytotoxicity of many nitroaromatic compounds. nih.gov

The formation of radicals from nitroaromatic compounds can also be initiated by reaction with certain bases or through thermal or photochemical means. acs.orgresearchgate.net These radical species can then undergo a variety of subsequent reactions. For instance, intramolecular electron transfer can occur in nitroaromatic compounds containing a leaving group, leading to its elimination. iaea.org

Reduction Chemistry of the Nitro Group to Amine Derivatives

The reduction of the nitro group to an amine is a synthetically important transformation. A wide variety of reagents and methods can be employed for this purpose.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com It is generally a clean and efficient method. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are effective reducing agents for nitro groups. masterorganicchemistry.com

Other Reducing Agents: Other reagents that can be used include tin(II) chloride (SnCl₂), which offers a mild reduction, and sodium sulfide (B99878) (Na₂S). commonorganicchemistry.com Hydrazine in combination with a metal catalyst is also an effective system. niscpr.res.in

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to achieve chemoselectivity. For example, catalytic hydrogenation can sometimes affect other reducible groups, while certain metal-based reductions may be more selective for the nitro group. commonorganicchemistry.comacs.org

| Reagent/Method | Catalyst/Conditions | Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Amine | commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Amine | commonorganicchemistry.com |

| Metal in Acid | Fe, HCl | Amine | masterorganicchemistry.com |

| Metal in Acid | Sn, HCl | Amine | masterorganicchemistry.com |

| Metal Salt | SnCl₂ | Amine | commonorganicchemistry.com |

| Hydrazine | Hydrazine, Zn or Mg | Amine | niscpr.res.in |

Thermal Decomposition Mechanisms and Reaction Pathways

The thermal decomposition of nitroaromatic compounds can be complex and may involve the formation of free radicals. acs.org The pyrolysis of such compounds can lead to the production of various smaller molecules, including nitric oxide (NO). acs.org The initial steps in the thermal decomposition often involve the cleavage of the C-NO₂ bond. The presence of other substituents on the aromatic ring can influence the decomposition pathways and the nature of the products formed. For instance, the pyrolysis of biomass containing lignin (B12514952) can lead to the formation of substituted phenols, which can be precursors to nitroaromatic compounds in the environment. copernicus.org The study of the thermal decomposition of nitrogen-containing compounds is important for understanding combustion processes and for the development of methods for the conversion of biomass into valuable chemicals. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor in the Synthesis of Complex Organic Molecules

As a precursor, 2-Nitro-4-(trifluoromethoxy)anisole offers multiple reactive sites for elaboration into more complex molecular architectures. The nitro group is a particularly versatile functional group that can be readily transformed. For instance, it can be reduced to an amine, which is a key step in the synthesis of a wide array of nitrogen-containing heterocycles, dyes, and polymers. This resulting aniline (B41778) derivative can then undergo a variety of subsequent reactions, such as diazotization, to introduce other functionalities.

Furthermore, the aromatic ring itself is activated for certain reactions and can be targeted for further substitution, allowing for the construction of highly functionalized molecules. A closely related compound, 4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole, is noted for its use as a building block in the synthesis of more complex organic molecules, highlighting the potential of this class of compounds as valuable precursors. The synthesis of pyrazoline and pyrazole (B372694) analogs, which are important in medicine and industry, often starts from nitro-functionalized compounds. nih.gov

Building Block for Fine Chemical Intermediates and Advanced Materials

The term "building block" aptly describes the function of this compound in the production of fine chemicals and advanced materials. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and this compound serves as a key intermediate in their synthesis. Its trifluoromethoxy group is particularly significant for creating advanced materials with tailored properties, such as enhanced thermal stability or specific optical characteristics.

The applications for related fluorinated compounds are diverse:

Liquid Crystals: The polarity and rigidity imparted by the trifluoromethoxy group can be beneficial.

Polymers: Incorporation of this building block can enhance the chemical resistance and thermal stability of polymers.

Specialty Chemicals: It is used in the development of various specialty chemicals.

Synthetic Utility in Agrochemical and Pharmaceutical Intermediate Research

In the fields of agrochemical and pharmaceutical research, the trifluoromethoxy group is highly valued. It is significantly more lipophilic and metabolically stable than a simple methoxy (B1213986) group. mdpi.combeilstein-journals.org This is because the strong carbon-fluorine bonds are resistant to enzymatic cleavage, a common metabolic pathway for anisole-type compounds. mdpi.com This enhanced stability can lead to longer-lasting biological activity in potential drug candidates or crop protection agents.

The nitroaromatic portion of the molecule is also a well-established pharmacophore associated with antimicrobial and other biological activities. Therefore, this compound is an attractive starting point for the synthesis of novel bioactive compounds. Its positional isomers and related structures are explored as pharmaceutical intermediates. The development of new drugs and agrochemicals containing the trifluoromethoxy group is an active area of research. mdpi.com

Rational Design of Molecules Incorporating the Trifluoromethoxy Moiety

Rational drug design involves creating new molecules with a specific biological target in mind. The trifluoromethoxy group is a powerful tool in this process due to its unique electronic properties and metabolic stability. mdpi.com The electron-withdrawing nature of the -OCF3 group can significantly alter the acidity, basicity, and binding interactions of a drug molecule with its target receptor. mdpi.com

Researchers can strategically place the 2-nitro-4-(trifluoromethoxy)phenyl group within a larger molecule to:

Improve Pharmacokinetic Properties: Enhance absorption and distribution while slowing down metabolism. mdpi.comnih.gov

Fine-Tune Receptor Binding: Modify the electronic environment to optimize interactions with a biological target.

Increase Potency: The combination of features can lead to more effective drug candidates. nih.gov

The design of metabolically stable inhibitors, for example for enzymes like histone deacetylases (HDACs), is a key area where such fluorinated groups are being explored to overcome the limitations of existing drugs. nih.govnih.gov

Research on Derivatives and Analogues of 2 Nitro 4 Trifluoromethoxy Anisole

Structural Modifications and Their Impact on Synthetic Accessibility and Reactivity

The reactivity of 2-Nitro-4-(trifluoromethoxy)anisole is largely dictated by the electronic properties of its substituents. The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are both strongly electron-withdrawing. This characteristic renders the aromatic ring electron-deficient, which in turn influences its susceptibility to nucleophilic aromatic substitution reactions. The presence of fluorine atoms in the trifluoromethoxy group enhances lipophilicity and metabolic stability, properties that are highly sought after in the development of pharmaceuticals and agrochemicals. beilstein-journals.org

Synthetic accessibility to derivatives often involves multi-step processes. For instance, the synthesis of related compounds like 4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole typically begins with the nitration of a substituted anisole (B1667542), followed by the introduction of the trifluoromethoxy group. The synthesis of analogous compounds, such as 2-nitro-4-trifluoromethylaniline, can be achieved by reacting 4-chloro-3-nitro-benzotrifluoride with aqueous ammonia (B1221849) at elevated temperatures, sometimes in the presence of a copper catalyst. google.com These synthetic strategies highlight the types of chemical transformations that are common in the preparation of this class of molecules.

The introduction of fluorine-containing moieties like the trifluoromethyl group (-CF₃), which is electronically similar to the trifluoromethoxy group, can significantly impact a molecule's conformation and biomolecular affinity. nih.gov This makes the strategic modification of these compounds a key area of research.

Isomeric Studies and Positional Effects in Substituted Anisoles

The specific placement of substituents on the anisole ring has a profound effect on the molecule's properties. Positional isomers of this compound, such as 4-Nitro-2-(trifluoromethoxy)anisole, exhibit different chemical and physical characteristics due to the altered electronic and steric environment of the aromatic ring.

In this compound, the nitro group is ortho to the methoxy (B1213986) group, while the trifluoromethoxy group is in the para position. This arrangement influences the electron density distribution across the ring. The strong electron-withdrawing nature of both the nitro and trifluoromethoxy groups significantly deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at positions ortho and para to the nitro group. The lipophilicity of a molecule can also be affected by the position of the trifluoromethoxy group.

Studies on related compounds, such as trifluoromethylpyridines, have shown that different substitution patterns lead to varied biological activities and chemical stabilities. nih.gov For example, the large electronegativity of a trifluoromethyl moiety on a pyridine (B92270) ring can trigger intramolecular nucleophilic aromatic substitution reactions, leading to decomposition. nih.gov This underscores the critical importance of positional isomerism in the design of stable and active compounds.

Exploration of Poly-Substituted Trifluoromethoxy Aromatic Compounds

The trifluoromethoxy group has become an increasingly important substituent in the fields of pharmaceutical and agrochemical research. beilstein-journals.org Its inclusion in poly-substituted aromatic compounds can confer a range of desirable properties. The high electronegativity of the trifluoromethoxy group, coupled with the metabolic stability of the C-F bonds, makes it a valuable functional group for modulating the physicochemical properties of a molecule. beilstein-journals.orgwikipedia.org

The synthesis of poly-substituted aromatic compounds often requires specialized methods. For example, the introduction of a trifluoromethyl group, a related fluorinated substituent, into an aromatic ring can be achieved through various methods, including chlorine/fluorine exchange reactions or the direct introduction of a trifluoromethyl active species. nih.gov The development of organofluorine chemistry has provided a diverse toolkit for creating complex fluorinated molecules. wikipedia.org The resulting compounds, such as those containing α-trifluoromethylthio groups, have significant applications in medicine and industry. google.com

The presence of multiple substituents, including the trifluoromethoxy group, can lead to compounds with enhanced biological efficacy. For example, the trifluoromethoxy group can improve membrane permeability, while a nitro group is often associated with antimicrobial or anticancer properties.

Intermediates in Multi-Step Synthetic Sequences to Complex Scaffolds

Poly-substituted nitroaromatic compounds like this compound are valuable intermediates in the synthesis of more complex molecular architectures, particularly heterocyclic scaffolds. These scaffolds are of significant importance in modern drug discovery. nih.gov

For example, a similarly substituted compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, serves as a versatile building block for the synthesis of a variety of nitrogen-containing heterocycles. nih.gov Through a sequence of reactions including immobilization on a solid support, substitution of the chlorine atom, reduction of the nitro group to an amine, and subsequent cyclization, a range of heterocyclic systems can be generated. These include benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. nih.gov

The synthetic utility of nitro-containing intermediates is further demonstrated in the preparation of 2-nitroimidazole (B3424786) derivatives, which are used in the development of targeted cancer therapies. rsc.org Similarly, nitro-benzothiadiazole derivatives can be synthesized from commercially available nitroanilines, showcasing the role of nitroaromatics in constructing complex heterocyclic systems. clockss.org The conversion of the nitro group to other functionalities, such as amines, provides a key transformation in many multi-step synthetic pathways.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Greener Synthetic Routes for Fluorinated Aromatics

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign methods for synthesizing fluorinated aromatic compounds. Traditional methods often rely on harsh reagents and produce significant waste. Current research is exploring several promising avenues to address these challenges.

One key area of focus is the development of greener fluorination reagents and methodologies. For instance, recent advancements have been made in the direct C-H to C-F conversion in carboxylic acids using palladium catalysis, a method that significantly simplifies and shortens the synthetic process for introducing fluorine atoms. idw-online.de This approach, if adaptable to aromatic systems, could offer a more direct and atom-economical route to compounds like 2-Nitro-4-(trifluoromethoxy)anisole.

Furthermore, the use of molten salts as reaction media for nucleophilic aromatic substitution (SNAr) reactions is gaining traction. koreascience.kr Molten salts can enhance reaction rates and selectivity, potentially reducing the need for volatile organic solvents. koreascience.kr Research into fluorodenitration, the replacement of a nitro group with fluorine, suggests that with careful control of reaction conditions, it could become a viable industrial alternative for producing selectively fluorinated aromatics. rsc.org

The table below summarizes some of the green chemistry metrics that are being considered in the development of new synthetic routes.

| Metric | Description | Goal |

| Atom Economy | The measure of the amount of starting materials that end up in the final product. | Maximize |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Minimize |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reagents, process aids) to the mass of the active drug ingredient produced. | Minimize |

| Solvent and Reagent Selection | Prioritizing the use of less hazardous and renewable solvents and reagents. | Greener choices |

Advanced Catalysis for Selective Functionalization of Nitro-Trifluoromethoxy Anisoles

The precise modification of molecules like this compound is crucial for tuning their properties for specific applications. Advanced catalytic systems are at the forefront of achieving this selective functionalization.

For instance, palladium-catalyzed reactions have shown great promise. Researchers have developed efficient palladium catalysts for the C-H activation of complex carboxylic acids, enabling direct fluorination. idw-online.de This type of catalysis could potentially be adapted to selectively introduce or modify functional groups on the aromatic ring of nitro-trifluoromethoxy anisoles.

Another area of active research is the use of copper catalysts. A process for preparing 2-nitro-4-trifluoromethylaniline from 4-chloro-3-nitro-benzotrifluoride utilizes a copper catalyst in the presence of aqueous ammonia (B1221849). google.com Further development of such catalytic systems could lead to more efficient and selective amination or other nucleophilic substitution reactions on related substrates.

The development of novel catalysts for dehydration reactions is also relevant. A nickel composite catalyst, prepared from nickel acetate (B1210297) and Raney nickel, has been shown to be effective in the dehydration of 2-nitro-4-trifluoromethylbenzaldehyde oxime to the corresponding benzonitrile. google.com This highlights the potential for developing specialized catalysts for specific transformations of functional groups attached to the fluorinated aromatic core.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is emerging as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. nih.govmit.edu This approach is particularly well-suited for handling hazardous reagents and performing reactions under high pressure or temperature. nih.govmit.edu

The synthesis of fluorinated compounds, which can involve gaseous reagents and highly exothermic reactions, is a prime candidate for the application of flow chemistry. mit.edursc.org For example, a continuous gas/liquid–liquid/liquid flow process has been developed for the synthesis of 4-fluoropyrazole derivatives. tib.eu This demonstrates the potential for developing telescoped, multi-step flow syntheses for complex molecules.

Researchers are also exploring the use of flow chemistry to utilize fluorinated greenhouse gases as building blocks in organic synthesis. mit.edursc.org This strategy not only provides a sustainable source of fluorine but also helps to mitigate the environmental impact of these gases. mit.edursc.org A continuous flow process for the defluorosilylation of trifluoromethane (B1200692) (HFC-23) has been developed, providing access to valuable fluorinated building blocks. acs.org

The integration of automated synthesis platforms with flow chemistry can further accelerate the discovery and optimization of new reactions and molecules. These platforms can systematically vary reaction parameters and screen catalyst libraries, leading to the rapid identification of optimal conditions.

Deeper Mechanistic Understanding of Complex Transformations Involving Fluorinated Aromatics

A fundamental understanding of the reaction mechanisms governing the transformations of fluorinated aromatic compounds is essential for designing more efficient and selective synthetic methods. Researchers are employing a combination of experimental and computational techniques to unravel these complex processes.

Kinetic isotope effect studies have been used to investigate the mechanism of electrophilic fluorination of aromatic compounds with N-F reagents. researchgate.net The results support a polar SEAr mechanism where the decomposition of the Wheland-type intermediate is not the rate-determining step. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are providing valuable insights into reaction pathways. For example, DFT has been used to study the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), revealing that the initial bond breakage is followed by the rupture of the nitro group, leading to ring opening. mdpi.com Similar studies on the reaction of nitrylimines with nitroalkenes have helped to elucidate the regioselectivity of the cycloaddition process. nih.gov

The Hammett equation is another tool used to probe reaction mechanisms by correlating the reaction rates with the electronic properties of substituents on the aromatic ring. wikipedia.org By analyzing Hammett plots, researchers can gain insights into the development of charge in the transition state and distinguish between different possible mechanisms. wikipedia.org

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-Nitro-4-(trifluoromethoxy)anisole with high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nitration of precursor anisole derivatives or substitution reactions. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) with catalytic acetic acid can yield target compounds. Evidence from analogous syntheses shows that reaction time (e.g., 18 hours for hydrazide derivatives) and solvent selection significantly impact yield (65% in one case) and purity . Optimization may require adjusting stoichiometry, temperature, and catalysts (e.g., glacial acetic acid for Schiff base formation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for verifying substituent positions and trifluoromethoxy group integrity. NMR is particularly useful for tracking fluorinated intermediates in reaction mixtures .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro, ether) via characteristic absorption bands (e.g., 1520–1350 cm for nitro groups) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity by separating by-products. Use reverse-phase columns with UV detection for nitroaromatics .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Ventilation and Storage : Store in airtight containers away from heat sources. Install local exhaust systems to mitigate vapor exposure .

- Waste Disposal : Segregate halogenated waste and consult hazardous waste management guidelines. Combustion may release toxic HF gas, requiring specialized scrubbing .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model electronic properties and reaction pathways. For example, NIST’s Chemistry WebBook provides vibrational and geometric data for nitroaromatics, aiding in predicting thermal decomposition products (e.g., NO, HF) . Computational tools like Gaussian or ORCA simulate reaction intermediates, guiding experimental design for stability studies .

Q. What role does this compound play as an internal standard in electrochemical reactions?

- Methodological Answer : Its trifluoromethoxy group provides a distinct NMR signal, making it ideal for quantifying reaction yields. In electrochemical Sandmeyer reactions, it serves as a non-reactive reference to normalize data, especially when isolating volatile products is challenging .

Q. How can researchers resolve contradictions in synthetic yield data for nitro-functionalized anisole derivatives?

- Methodological Answer :

- Controlled Replicates : Conduct triplicate experiments to identify variability sources (e.g., moisture sensitivity).

- By-Product Analysis : Use GC-MS or LC-MS to detect side products (e.g., dehalogenated species) that reduce yield .

- Reaction Monitoring : In-situ techniques like FT-IR or Raman spectroscopy track intermediate formation, ensuring optimal reaction progression .

Q. What strategies assess the biological activity of this compound and its derivatives?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity against cell lines (e.g., HeLa) using MTT assays.

- Enzyme Inhibition Studies : Evaluate interactions with target enzymes (e.g., cytochrome P450) via fluorometric or colorimetric assays .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro to amino groups) and compare bioactivity trends .

Q. How does thermal stress affect the stability of this compound, and what decomposition products form?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor mass loss and exothermic events. Pyrolysis-GC-MS identifies decomposition products like carbon oxides, nitrogen oxides, and HF . Stability studies should replicate industrial processing temperatures (e.g., >150°C) to assess risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.